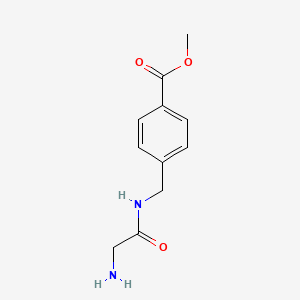
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorothiophene moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or diazonium salts.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .
Applications De Recherche Scientifique
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This stability allows it to act as a versatile intermediate in various chemical reactions. The boronic acid group can interact with enzymes and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Thiophen-2-ylboronic acid
Uniqueness
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid is unique due to the presence of both a fluorothiophene and a boronic acid group. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Propriétés
Numéro CAS |
662142-08-7 |
|---|---|
Formule moléculaire |
C10H8BFO2S |
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
[4-(5-fluorothiophen-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6,13-14H |
Clé InChI |
BDBJGVJGUPLKBY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC=C(S2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)











